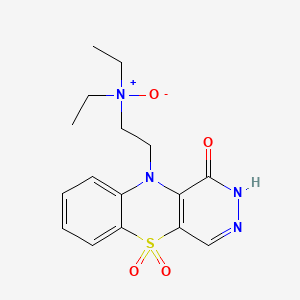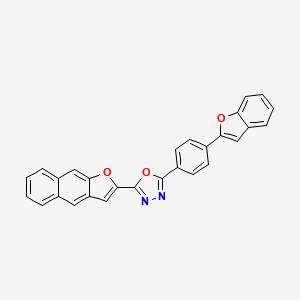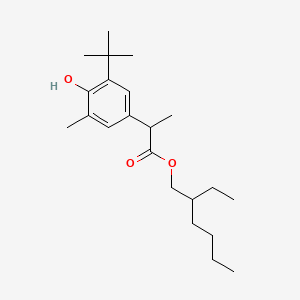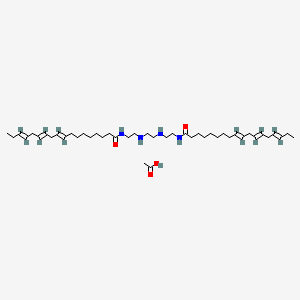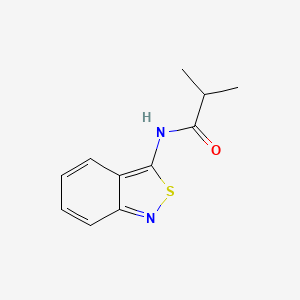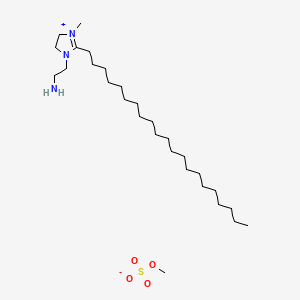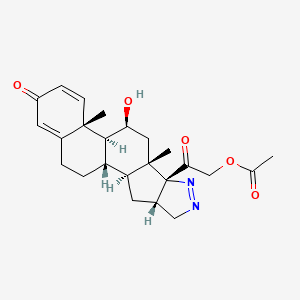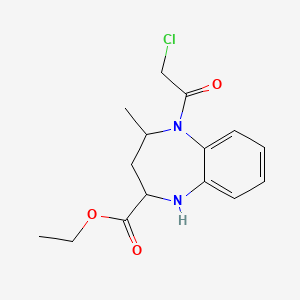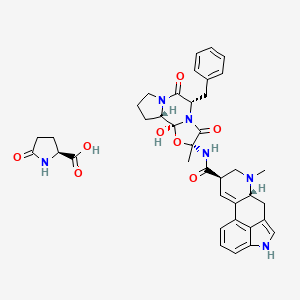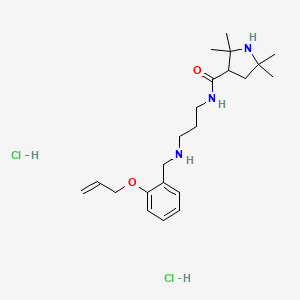
3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, an allyloxyphenyl group, and a tetramethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the allyloxyphenyl group, and the tetramethyl substitution. Common reagents and conditions used in these reactions may include:
Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Allyloxyphenyl Group: This can be achieved through nucleophilic substitution reactions, where an allyloxyphenyl halide reacts with an amine.
Tetramethyl Substitution: This step may involve the use of methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyrrolidinecarboxamide, N-(3-(((2-phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 3-Pyrrolidinecarboxamide, N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-allyloxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific structural features, such as the allyloxyphenyl group and the tetramethyl substitution, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
102132-39-8 |
|---|---|
Fórmula molecular |
C22H37Cl2N3O2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-[(2-prop-2-enoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H35N3O2.2ClH/c1-6-14-27-19-11-8-7-10-17(19)16-23-12-9-13-24-20(26)18-15-21(2,3)25-22(18,4)5;;/h6-8,10-11,18,23,25H,1,9,12-16H2,2-5H3,(H,24,26);2*1H |
Clave InChI |
HCRXJLRGVUDEHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC=C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


